chemical properties and stability of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
chemical properties and stability of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
An In-depth Technical Guide to the Chemical Properties and Stability of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Introduction: A Roadmap for Characterization
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine, with CAS Number 1007517-99-8, is a unique bifunctional molecule incorporating a stable N-substituted pyrazole heterocycle and a secondary amine terminus. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities and synthetic versatility.[1][2][3] Similarly, the secondary amine provides a key site for further functionalization or for mediating crucial intermolecular interactions.
This guide addresses the significant gap in publicly available data for this specific compound. While it is commercially available for research purposes, comprehensive analytical data on its physicochemical properties and stability is not provided by suppliers. Therefore, this document serves not as a repository of existing data, but as an expert-led strategic guide for researchers. It outlines the predicted chemical properties based on established principles of physical organic chemistry and provides robust, field-proven protocols for its comprehensive characterization and stability assessment. As a Senior Application Scientist, the causality behind each experimental design is emphasized to empower researchers to generate reliable, publication-quality data.
Section 1: Physicochemical Profile - Knowns and Predictions
A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. Here, we consolidate the known information and provide expert predictions based on its constituent functional groups.
Molecular Structure and Core Properties
The molecule consists of a 3,5-dimethylpyrazole ring linked via its N1 position to an N-methylpropanamine chain. This structure gives rise to two potential basic centers: the pyridine-like nitrogen (N2) of the pyrazole ring and the secondary amine of the side chain.
Figure 1: Annotated structure of the title compound.
Table 1: Summary of Physicochemical Properties
| Property | Value / Prediction | Source / Rationale |
|---|---|---|
| CAS Number | 1007517-99-8 | |
| Molecular Formula | C₉H₁₇N₃ | |
| Molecular Weight | 167.25 g/mol | |
| Physical Form | Solid | |
| Predicted pKa (Amine) | ~10.5 - 11.0 | The secondary alkylamine is the most basic site. Its pKa is predicted to be in the typical range for similar acyclic secondary amines. |
| Predicted pKa (Pyrazole) | ~2.5 - 3.0 | The N2 of the pyrazole ring is significantly less basic due to the delocalization of its lone pair within the aromatic system.[1] |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water at neutral pH; solubility increases significantly in acidic aqueous solutions due to protonation of the amine. | The molecule has significant nonpolar character but contains two basic nitrogens capable of hydrogen bonding. Protonation of the highly basic secondary amine will form a salt, dramatically increasing aqueous solubility. |
Section 2: A Protocol for Comprehensive Stability Assessment
The stability of a molecule is not an intrinsic property but a function of its environment. For drug development and research applications, a forced degradation study is the most efficient way to identify potential liabilities. This involves subjecting the compound to stress conditions exceeding those expected during normal handling and storage. The following workflow is designed to provide a comprehensive stability profile.
Figure 2: Workflow for forced degradation and stability assessment.
Rationale for Stress Conditions
-
Hydrolytic Stress: Testing at acidic, neutral, and basic pH is critical. Many functional groups are susceptible to pH-dependent hydrolysis. For this molecule, the stability of the pyrazole ring and the C-N bonds will be evaluated. While the pyrazole ring itself is generally stable, extreme pH could catalyze unforeseen reactions.[1]
-
Oxidative Stress: Amines are particularly susceptible to oxidation. The use of hydrogen peroxide (H₂O₂) simulates potential exposure to oxidative conditions. The secondary amine is the most likely site of oxidation, potentially forming N-oxides or undergoing dealkylation.
-
Thermal Stress: This assesses the intrinsic stability of the molecule at elevated temperatures, which is crucial for determining appropriate storage conditions and for predicting stability during heated reactions.
-
Photolytic Stress: Exposure to light can provide the energy to initiate degradation reactions not observed under thermal conditions. This is a standard requirement for photosafety and stability assessment in pharmaceutical development.
Section 3: Key Experimental Methodologies
The trustworthiness of any stability study hinges on the quality of the analytical methods used. The following protocols provide a robust starting point for characterization.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from any potential degradation products.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase Screening:
-
Rationale: The goal is to find conditions that provide good peak shape for the basic amine and retention for the overall molecule. A buffered mobile phase is essential.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for impurities (e.g., 5-95% B over 20 minutes).
-
Monitor the chromatogram at a wavelength where the pyrazole ring absorbs (e.g., 210-220 nm).
-
-
Method Optimization:
-
Adjust the gradient slope to ensure all peaks, especially those of early-eluting, polar degradants and the parent peak, are well-resolved (Resolution > 1.5).
-
The final method should be able to quantify the parent compound and detect any new peaks that appear under stress conditions.
-
-
Method Validation (Self-Validation):
-
Inject a mixture of samples from all stress conditions (acid, base, peroxide, etc.). A true stability-indicating method will show baseline separation between the parent peak and all degradation product peaks. The use of a PDA detector to check for peak purity across all conditions adds a layer of trust.
-
Protocol 2: pH-Dependent Stability Study (Hydrolysis)
Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare three buffers: 0.01 N HCl (pH 2), Phosphate Buffered Saline (pH ~7.4), and 0.01 N NaOH (pH 12).
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
In separate vials, add a small aliquot of the stock solution to each of the three buffers to achieve a final concentration of ~50 µg/mL. The final concentration of acetonitrile should be less than 5% to minimize its effect on the reaction.
-
Prepare a "time zero" sample for each condition by immediately neutralizing (if necessary) and diluting with mobile phase for HPLC analysis.
-
-
Incubation: Place the sealed vials in a water bath or oven set to 60°C.
-
Time Point Analysis:
-
At predetermined time points (e.g., 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
Quench the reaction by cooling to room temperature and neutralizing the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method developed in Protocol 1.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time zero sample. This provides a quantitative measure of stability at each pH.
Section 4: Predicted Degradation Pathways
Based on the chemical literature for amines and heterocyclic compounds, we can predict the most probable degradation pathways under stress conditions. This foresight is crucial for identifying unknown peaks in a chromatogram during a stability study.
The primary site of chemical instability is predicted to be the N-methylpropanamine side chain, which is more susceptible to common degradation reactions than the robust pyrazole ring.
Figure 3: Predicted oxidative degradation pathways for the amine moiety.
-
N-Oxidation: The lone pair of electrons on the secondary amine is highly susceptible to attack by oxidizing agents like H₂O₂. This would form the corresponding N-oxide, a more polar species that would likely elute earlier in a reversed-phase HPLC separation.
-
Oxidative Dealkylation: A common degradation pathway for secondary and tertiary amines is the loss of an alkyl group. In this case, oxidation could lead to the cleavage of the N-methyl bond, resulting in the formation of the primary amine (3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine) and formaldehyde. This would be a significant transformation to monitor.
-
Pyrazole Ring Stability: The pyrazole ring is generally resistant to oxidation and reduction due to its aromaticity.[1][3] Significant degradation of this core is not anticipated under the mild forced degradation conditions proposed. It would likely remain intact as a reporter group on the major degradants.
Conclusion
While 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine is a molecule of interest with limited characterization, its chemical properties and stability profile can be systematically and reliably determined. By leveraging knowledge of its constituent functional groups, we can predict its behavior and, more importantly, design a robust experimental plan. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to elucidate the molecule's stability, identify potential liabilities, and generate the high-quality data necessary to advance their scientific objectives. This structured approach transforms an uncharacterized compound into a well-understood chemical entity, ready for its intended application.
References
-
RADIATION AND CHEMICAL STABILITY OF AMINES. International Atomic Energy Agency (IAEA). [Link]
-
The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry via PMC. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development (IJNRD). [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
